2-Amino-5-nitro-N-(o-tolyl)benzamide is an organic compound with the molecular formula and a molecular weight of 271.27 g/mol. The compound features an amino group, a nitro group, and an o-tolyl substituent on the benzamide structure, contributing to its unique chemical properties. As a derivative of benzamide, it is characterized by its aromatic rings, which influence its reactivity and biological activity .
2-Amino-5-nitro-N-(o-tolyl)benzamide exhibits notable biological activities. It has been studied for its potential as:
Synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide can be achieved through several methods:
The applications of 2-Amino-5-nitro-N-(o-tolyl)benzamide span various fields:
Studies on 2-Amino-5-nitro-N-(o-tolyl)benzamide have focused on:
Several compounds share structural similarities with 2-Amino-5-nitro-N-(o-tolyl)benzamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-Amino-N-(4-carbamoylphenyl)benzamide | 74441-06-8 | 0.92 |
3-Methyl-2-nitrobenzamide | 5388-42-1 | 0.86 |
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | 356068-86-5 | 0.84 |
4-Amino-N-(m-tolyl)benzamide | 22312-62-5 | 0.89 |
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | 15351-42-5 | 0.91 |
What sets 2-Amino-5-nitro-N-(o-tolyl)benzamide apart is its specific combination of functional groups that confer unique reactivity and biological properties not found in other similar compounds. Its ability to inhibit multiple cytochrome P450 enzymes further distinguishes it as a valuable candidate in pharmaceutical research compared to structurally similar derivatives .